N-([2,4'-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide is a complex organic compound that features multiple pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic synthesis techniques. A common approach might include:
Formation of the bipyridine core: This can be achieved through coupling reactions such as the Suzuki or Stille coupling.
Introduction of the acetamide group: This step might involve the reaction of a suitable acyl chloride with an amine derivative of the bipyridine compound.
Final assembly: The final product is obtained by linking the pyridine and bipyridine units through appropriate condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions could potentially convert the acetamide group to an amine.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Could be explored for its therapeutic potential, particularly in the design of drugs targeting specific biological pathways.
Industry: May be used in the development of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. In coordination chemistry, it would act as a ligand, forming complexes with metal ions and influencing their reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with similar applications.
Pyridine-3-carboxamide: A simpler analog with potential biological activity.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide is unique due to its specific structure, which combines multiple pyridine rings and an acetamide group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
2-pyridin-3-yl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(11-14-2-1-6-20-12-14)22-13-15-3-9-21-17(10-15)16-4-7-19-8-5-16/h1-10,12H,11,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUAFCKGQBHOBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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